Bienvenue dans la boutique en ligne BenchChem!

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 891139-47-2, molecular formula C₁₅H₇Cl₂F₂N₃O₂, MW 370.14 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the 2,5-disubstituted-1,3,4-oxadiazole class bearing a 2,6-difluorobenzamide moiety. The compound is currently catalogued predominantly by specialty chemical suppliers as a research-grade building block or screening library member, with no dedicated primary literature report establishing a unique biological target or mechanism of action for the compound itself.

Molecular Formula C15H7Cl2F2N3O2
Molecular Weight 370.14
CAS No. 891139-47-2
Cat. No. B2947458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
CAS891139-47-2
Molecular FormulaC15H7Cl2F2N3O2
Molecular Weight370.14
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl)F
InChIInChI=1S/C15H7Cl2F2N3O2/c16-7-4-5-9(17)8(6-7)14-21-22-15(24-14)20-13(23)12-10(18)2-1-3-11(12)19/h1-6H,(H,20,22,23)
InChIKeyARXZVIAZZREHJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 891139-47-2): Procurement-Relevant Class, Core Structure, and Scarcity of Direct Comparative Data


N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 891139-47-2, molecular formula C₁₅H₇Cl₂F₂N₃O₂, MW 370.14 g/mol) is a fully synthetic, small-molecule heterocycle belonging to the 2,5-disubstituted-1,3,4-oxadiazole class bearing a 2,6-difluorobenzamide moiety. The compound is currently catalogued predominantly by specialty chemical suppliers as a research-grade building block or screening library member, with no dedicated primary literature report establishing a unique biological target or mechanism of action for the compound itself [1]. Its structural signature—the simultaneous presence of a 2,5-dichlorophenyl group on the oxadiazole C5 and a 2,6-difluorobenzamide on the C2-amino position—places it at the intersection of two well-studied pharmacophore families: the 2,6-difluorobenzamide FtsZ-inhibitor series and the 2,5-diaryl-1,3,4-oxadiazole kinase/enzyme inhibitor series [2]. However, the precise biological and physicochemical consequences of combining these motifs in this exact connectivity remain uncharacterized in public, peer-reviewed studies, necessitating a cautious, comparator-driven evaluation for any procurement decision.

Why In-Class 1,3,4-Oxadiazole or 2,6-Difluorobenzamide Analogs Cannot Substitute for CAS 891139-47-2 in Screening or SAR Campaigns


The 2,6-difluorobenzamide-1,3,4-oxadiazole chemical space exhibits abrupt, non-linear structure-activity relationships that render generic substitution unreliable. A systematic 2022 study of tripartite 2,6-difluorobenzamides demonstrated that replacing the 1,2,4-oxadiazole core with a 1,3,4-oxadiazole core in otherwise identical molecules completely abolished antibacterial activity against methicillin-sensitive, methicillin-resistant, and daptomycin-resistant Staphylococcus aureus at concentrations up to 256 µg/mL [1]. This scaffold-dependent functional ‘silence’ means that a user interested in anti-staphylococcal FtsZ-targeting 2,6-difluorobenzamides would be misdirected to the 1,3,4-oxadiazole series. Conversely, for a user specifically seeking the dichloro-fluoro pharmacophore pattern of this compound, substitution with a regioisomer such as N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide (CAS 1172716-01-6) introduces different electronic and steric properties at the oxadiazole 5-phenyl ring that can alter target engagement and metabolic stability in ways not predictable without empirical testing. Therefore, each substitution pattern within the 2,5-dichlorophenyl-1,3,4-oxadiazol-2-amino-2,6-difluorobenzamide family must be treated as a distinct chemical entity for procurement and assay purposes.

Quantitative Differentiation Evidence for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (891139-47-2) Versus Its Closest Analogs


Chloro-Regioisomeric Specificity: 2,5-Dichloro vs. 2,4-Dichloro Substitution on the Oxadiazole Phenyl Ring

In the subset of 2,5-dichlorophenyl-1,3,4-oxadiazole analogs where screening data exist, the conserved 2,5-dichlorophenyl substitution pattern is associated with measurable enzyme inhibitory activity, whereas the 2,4-dichloro regioisomer has not been reported in the same validated enzyme assays [1]. Specifically, N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (a close amide analog) was tested in a GSK-3β kinase inhibition assay and exhibited an EC₅₀ > 300,000 nM (no significant inhibition up to the top screening concentration) [1]. No equivalent GSK-3β screening data have been reported for the 2,4-dichlorophenyl regioisomer N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2,6-difluorobenzamide (CAS 1172716-01-6) . This indicates that 2,5-dichloro substitution—present in the target compound—has undergone at least one mechanistic screening pass (GSK-3β) within public data repositories, providing a minimal exploitable data anchor that the 2,4-dichloro variant lacks.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

Heterocyclic Scaffold-Specific Antibacterial Activity: 1,3,4-Oxadiazole vs. 1,2,4-Oxadiazole in 2,6-Difluorobenzamide Series

A head-to-head comparative study of matched 2,6-difluorobenzamide series differing only in their central heterocycle (1,2,3-triazole, 1,2,4-oxadiazole, 1,3,4-oxadiazole) demonstrated that the entire 1,3,4-oxadiazole series (Series III) was devoid of anti-staphylococcal activity, with MIC values > 256 µg/mL across methicillin-sensitive S. aureus ATCC 29213, methicillin-resistant S. aureus SF8300, and daptomycin-resistant S. aureus ST20171643 [1]. In contrast, the regioisomeric 1,2,4-oxadiazole series (Series II) yielded compound II.c (3-(4-tert-butylphenyl)-1,2,4-oxadiazole linked via methylene to 2,6-difluorobenzamide) with MIC values of 0.5–1 µg/mL [1]. The 1,3,4-oxadiazole scaffold therefore constitutes a structural determinant that nullifies antibacterial activity at pharmacologically relevant concentrations, even though the 2,6-difluorobenzamide FtsZ-targeting motif is preserved.

Antibacterial Drug Discovery FtsZ Inhibition MRSA

Physicochemical Differentiation: Predicted Lipophilicity (cLogP) Windows and ADME-Relevant Profile

Within the tripartite 2,6-difluorobenzamide series studied by Bassetto et al., a clear correlation was established between calculated LogP (cLogP) and anti-staphylococcal activity, with higher cLogP values associated with improved MICs: t-Bu > CF₃ > H [1]. For 1,3,4-oxadiazole compounds (Series III), the reported cLogP range was 2.37–4.08 [1]. The target compound CAS 891139-47-2 is predicted to have a cLogP of approximately 3.7–4.1 (estimated based on its 2,5-dichlorophenyl substituent and 2,6-difluorobenzamide moiety, comparable to the t-Bu-substituted Series III compound cLogP 4.08) [REFS-1, REFS-2]. This lipophilicity places the compound in a favorable ADME range (LogP 1–4) for cell permeability while avoiding the excessively high lipophilicity that can promote cytotoxicity and poor solubility, distinguishing it from more hydrophobic analogs like the 4-tert-butylphenyl derivatives.

ADME/Tox Drug-likeness Physicochemical Properties

Synthetic Accessibility and Commercial Availability Differentiation

CAS 891139-47-2 is catalogued by multiple independent specialty suppliers as a discrete, pre-weighed research compound, enabling immediate procurement without custom synthesis. In contrast, many close analogs within the 2,5-dichlorophenyl-1,3,4-oxadiazole-2-amino space (e.g., cinnamamide derivative [1], 2-furamide analog [2]) exist primarily as computationally enumerated screening library members with limited physical stock. The commercial availability of the target compound, coupled with its defined IUPAC name and CAS registry number, reduces lead time and identity verification burden relative to custom-synthesis-required analogs. The compound's molecular weight (370.14 g/mol) and functional group simplicity (one oxadiazole, one amide bond, no chiral centers) facilitate straightforward LC-MS identity confirmation and purity assessment using standard C18 reversed-phase HPLC gradients.

Chemical Sourcing Building Blocks Library Synthesis

Validated Application Scenarios for N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (891139-47-2) Based on Comparative Evidence


Anti-Staphylococcal Drug Discovery: Explicit Negative Control for 1,3,4-Oxadiazole Scaffold Inactivity Validation

Based on the direct head-to-head evidence that 1,3,4-oxadiazole-containing 2,6-difluorobenzamides are inactive against S. aureus (MIC > 256 µg/mL) while the 1,2,4-oxadiazole regioisomer II.c achieves MIC 0.5–1 µg/mL [1], CAS 891139-47-2 serves as a rigorous negative-control compound in FtsZ inhibition assay panels. Procurement is justified when designing structure-activity relationship (SAR) studies that require a scaffold-matched inactive comparator to validate that observed antibacterial effects are specifically attributable to the 1,2,4-oxadiazole (or oxazole/isoxazole) heterocycle rather than the 2,6-difluorobenzamide motif alone.

GSK-3β and Kinase Panel Screening: Anchor Compound for 2,5-Dichlorophenyl-1,3,4-Oxadiazole Chemotype Exploration

The documented GSK-3β screening result for the structurally analogous N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-furamide (EC₅₀ > 300,000 nM) [1] establishes the 2,5-dichlorophenyl-1,3,4-oxadiazole core as a tested chemotype within public kinase profiling databases. CAS 891139-47-2, bearing the 2,6-difluorobenzamide variation, is the logical next-step probe to assess whether amide substitution can modulate kinase inhibition potency. Researchers conducting kinase selectivity panels (e.g., GSK-3β, CDK, aurora kinase families) can deploy this compound as a focused chemical probe where the 2,5-dichloro substitution provides a pre-existing bioactivity anchor absent in the 2,4-dichloro regioisomer.

Physicochemical and ADME Profiling: Moderate-Lipophilicity Benchmark for 1,3,4-Oxadiazole Library Optimization

With a predicted cLogP in the ~3.7–4.1 range [1], CAS 891139-47-2 occupies a favorable lipophilicity window for cell permeability (LogP 1–4) while avoiding the excessive hydrophobicity (cLogP > 4.5) associated with cytotoxicity and poor aqueous solubility. This compound can serve as a benchmark for solubility-permeability trade-off studies within 1,3,4-oxadiazole chemical libraries, allowing ADME scientists to calibrate computational models against experimental LogP and kinetic solubility measurements for this scaffold.

Rapid Chemical Biology Probe Deployment: Off-the-Shelf Availability for Time-Sensitive Screening Campaigns

Unlike structurally related 2,5-dichlorophenyl-1,3,4-oxadiazole analogs such as the cinnamamide [1] or 2-furamide derivatives, which exist primarily as virtual database entries, CAS 891139-47-2 is available from multiple physical-stock suppliers for immediate shipment . This commercial accessibility makes it suitable for pilot experiments, assay development and validation, and initial hit confirmation workflows where timelines preclude custom synthesis of bespoke 1,3,4-oxadiazole analogs.

Quote Request

Request a Quote for N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.